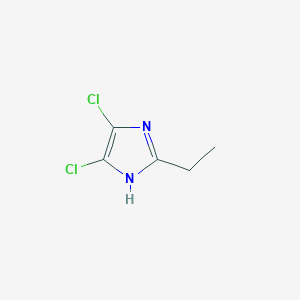

4,5-dichloro-2-ethyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

15965-34-1 |

|---|---|

Molecular Formula |

C5H6Cl2N2 |

Molecular Weight |

165.02 g/mol |

IUPAC Name |

4,5-dichloro-2-ethyl-1H-imidazole |

InChI |

InChI=1S/C5H6Cl2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9) |

InChI Key |

QCJPFRGDWAGMDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(N1)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4,5 Dichloro 2 Ethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

In the ¹H NMR spectrum of 4,5-dichloro-2-ethyl-1H-imidazole, distinct signals corresponding to the ethyl group and the imidazole (B134444) N-H proton are anticipated. The electron-withdrawing nature of the two chlorine atoms on the imidazole ring influences the chemical shifts of nearby protons.

The ethyl group at the C2 position is expected to present a typical A₃X₂ spin system:

A triplet for the methyl (CH₃) protons, shifted upfield. The integration of this signal would correspond to three protons.

A quartet for the methylene (B1212753) (CH₂) protons, located downfield relative to the methyl triplet due to their proximity to the imidazole ring. This signal would integrate to two protons.

The N-H proton of the imidazole ring is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is typically found in the downfield region of the spectrum. In related imidazole structures, this peak can appear at δ 12.0 ppm or higher, particularly in aprotic solvents like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| N-H (Imidazole) | > 12.0 | Broad Singlet | 1H |

| -CH₂- (Ethyl) | 2.7 - 3.0 | Quartet | 2H |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet | 3H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are significantly influenced by the electronegative chlorine and nitrogen atoms.

Ethyl Group Carbons : Two signals corresponding to the ethyl group carbons would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2 (Imidazole, C-ethyl) | 145 - 155 |

| C4/C5 (Imidazole, C-Cl) | 115 - 125 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Vibrational Spectroscopy for Molecular Structural Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching : A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. acs.org

C-H Stretching : Aliphatic C-H stretching vibrations from the ethyl group would appear in the 2850-3000 cm⁻¹ region. acs.org

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to produce strong bands in the 1450-1650 cm⁻¹ range.

C-Cl Stretching : The presence of chlorine atoms is confirmed by characteristic C-Cl stretching vibrations, which typically appear in the fingerprint region between 600 and 850 cm⁻¹. acs.org

Table 3: Predicted FTIR Absorption Bands for this compound Predicted values based on analogous structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3300 | Medium-Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N / C=C Stretch (Ring) | 1450 - 1650 | Strong |

| C-Cl Stretch | 600 - 850 | Strong |

Raman spectroscopy provides complementary information to FTIR. While specific experimental data is scarce, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the imidazole ring and the C-Cl bonds. The non-polar C=C bond within the ring often produces a stronger Raman signal than its corresponding FTIR absorption. This technique is particularly useful for studying the skeletal vibrations of the heterocyclic ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound. The molecular weight of this compound (C₅H₆Cl₂N₂) is approximately 179.03 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) cluster. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.

Key fragmentation pathways would likely include:

Loss of an ethyl group ([M-29]⁺).

Loss of a chlorine atom ([M-35/37]⁺).

Cleavage of the imidazole ring, leading to smaller charged fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Identity of Fragment |

| 179 / 181 / 183 | [M]⁺ (Molecular Ion Cluster) |

| 150 / 152 / 154 | [M - C₂H₅]⁺ |

| 144 / 146 | [M - Cl]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of molecular weight with minimal fragmentation. In the analysis of this compound, ESI-MS would be employed to confirm the molecular mass and isotopic distribution.

The molecular formula for this compound is C₅H₆Cl₂N₂. The expected molecular weight can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ³⁵Cl). The presence of two chlorine atoms is a key feature that ESI-MS can verify. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic isotopic pattern for the molecular ion peak [M+H]⁺.

The expected pattern would show three main peaks:

A peak for the ion containing two ³⁵Cl isotopes, [M+H]⁺.

A peak for the ion containing one ³⁵Cl and one ³⁷Cl isotope, [M+2+H]⁺.

A peak for the ion containing two ³⁷Cl isotopes, [M+4+H]⁺.

The relative intensity of these peaks would be approximately 9:6:1, providing a clear signature for a dichlorinated compound. While ESI is a soft ionization method, some in-source fragmentation can occur, potentially leading to the loss of the ethyl group or a chlorine atom. scispace.com The stability of the imidazole ring, however, often results in a prominent molecular ion peak. chemsociety.org.ng Studies on other imidazole derivatives have shown that hydrophobic substituents at the 2-position, such as the ethyl group in this compound, can enhance gas-phase stability during ESI. nih.gov

Table 1: Predicted ESI-MS Isotopic Pattern for the [M+H]⁺ Ion of this compound

| Ion | Calculated m/z | Relative Abundance (%) |

| [C₅H₇³⁵Cl₂N₂]⁺ | 165.00 | ~100 |

| [C₅H₇³⁵Cl³⁷ClN₂]⁺ | 167.00 | ~65 |

| [C₅H₇³⁷Cl₂N₂]⁺ | 169.00 | ~10 |

Note: The m/z values are calculated for the protonated molecule [M+H]⁺ and rounded to the nearest integer for simplicity. Actual high-resolution mass spectrometry would yield more precise values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust technique for the analysis of volatile and thermally stable compounds like many imidazole derivatives. cromlab-instruments.eshelcom.fi For this compound, GC-MS analysis would typically employ electron ionization (EI), a hard ionization technique that induces extensive fragmentation. ucl.ac.uk

The resulting mass spectrum provides a fragmentation "fingerprint" that is valuable for structural elucidation. The molecular ion peak (M⁺) would be observed, and its isotopic pattern due to the two chlorine atoms would be consistent with that described in the ESI-MS section.

Common fragmentation pathways for substituted imidazoles involve the cleavage of side chains and the breaking of the imidazole ring itself. chemsociety.org.ng For this compound, key fragmentation events are predicted to include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion [M-15]⁺.

Loss of the ethyl group (-C₂H₅): Leading to the formation of a dichlorinated imidazole cation [M-29]⁺. This is often a significant fragmentation pathway for 2-alkyl imidazoles.

Loss of a chlorine atom (-Cl): Producing a monochlorinated fragment ion [M-35]⁺.

Cleavage of the imidazole ring: This can lead to various smaller charged fragments. The loss of HCN is a characteristic fragmentation pathway for the imidazole ring. chemsociety.org.ng

The analysis of related non-chlorinated compounds, such as 2-ethyl-4-methyl-1H-imidazole, by GC-MS shows a prominent peak corresponding to the loss of a methyl radical from the ethyl group, which supports the likelihood of similar fragmentation for the ethyl substituent in the title compound. massbank.eu

Table 2: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 164/166/168 | Molecular Ion [C₅H₆Cl₂N₂]⁺ |

| 149/151/153 | [M - CH₃]⁺ |

| 135/137/139 | [M - C₂H₅]⁺ |

| 129/131 | [M - Cl]⁺ |

| 108/110 | [M - 2Cl]⁺ or other fragments |

Note: The m/z values reflect the isotopic distribution of chlorine where applicable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV light by organic molecules is typically associated with transitions of electrons from lower to higher energy molecular orbitals, specifically π→π* and n→π* transitions.

The imidazole ring is an aromatic heterocycle containing π electrons and non-bonding (n) electrons on the nitrogen atoms. Simple, unsubstituted imidazole in solution shows a characteristic absorption peak around 205-210 nm, which is attributed to a π→π* transition. mdpi.com The introduction of substituents onto the imidazole ring can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption.

For this compound, several factors influence its UV-Vis spectrum:

The Imidazole Chromophore: The fundamental π→π* transition of the imidazole ring is expected.

Ethyl Group: As an alkyl group, it has a minor electronic effect, typically causing a small red shift.

Chlorine Atoms: Chlorine atoms act as auxochromes. Their non-bonding electrons can participate in n→π* transitions. Furthermore, their inductive and resonance effects can influence the energy of the π and π* orbitals, typically leading to a bathochromic shift compared to the unsubstituted imidazole. Studies on other chlorinated aromatic compounds have shown that chlorination can alter UV absorbance profiles. nih.gov

Based on data from substituted imidazoles, it is anticipated that this compound will exhibit absorption maxima at wavelengths longer than that of simple imidazole. For instance, imidazole-2-carboxaldehyde shows a strong absorption peak at 280 nm. mdpi.com While the electronic effects are different, this illustrates the significant impact of substitution. The UV-Vis spectrum of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, a more complex derivative, shows absorption bands between 340-470 nm. researchgate.net Therefore, it is reasonable to predict that the λ_max for this compound would lie in the range of 220-290 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max Range (nm) | Associated Electronic Transition | Chromophore |

| 220 - 290 | π → π | Dichloro-substituted imidazole ring |

| > 250 | n → π | Non-bonding electrons on N and Cl atoms |

Note: The exact λ_max and molar absorptivity (ε) would need to be determined experimentally using a suitable solvent.

Computational Chemistry and Quantum Chemical Investigations of 4,5 Dichloro 2 Ethyl 1h Imidazole

Density Functional Theory (DFT) for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations are instrumental in elucidating the geometric and electronic structures of molecules like 4,5-dichloro-2-ethyl-1H-imidazole.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is often the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Conformational analysis is particularly important for the ethyl group, which can rotate around the carbon-carbon single bond, leading to different spatial arrangements. Theoretical studies would typically identify the global minimum energy conformation, which is the most likely structure of the molecule.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Interactive Table: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Global Reactivity Descriptors (GRPs)

Interactive Table: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Softness (S) | 1/(2η) | 0.19 eV-1 |

Note: The values in this table are illustrative and calculated based on the FMO energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density and the nature of bonding within a molecule. It provides insights into charge transfer interactions between occupied and unoccupied orbitals, which are indicative of intramolecular interactions and the stability of the molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the imidazole (B134444) ring and with its substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory of their positions and velocities. This allows for the study of conformational changes, flexibility, and interactions with surrounding molecules, such as a solvent or a biological receptor. For this compound, an MD simulation could reveal how the ethyl group rotates and how the molecule as a whole moves and interacts in a given environment.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. This method is widely used in drug discovery to screen for potential drug candidates. In a hypothetical docking study of this compound, the molecule would be placed in the binding site of a target protein, and its binding affinity would be calculated. The results would provide insights into the potential biological activity of the compound by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

Elucidation of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

No published research was found that specifically elucidates the binding modes of this compound with any biological macromolecules, such as enzymes or receptors, through computational methods.

Computational Prediction of Binding Affinities and Energetics

There are no available studies that provide computational predictions of the binding affinities or the energetics of the interaction between this compound and biological targets.

Computational Studies on Reaction Mechanisms and Pathways

A review of the existing scientific literature did not reveal any computational studies dedicated to the reaction mechanisms and pathways involving this compound.

Chemical Reactivity and Derivatization Strategies for 4,5 Dichloro 2 Ethyl 1h Imidazole Scaffolds

Electrophilic and Nucleophilic Reactions of the Imidazole (B134444) Ring

The imidazole ring in 4,5-dichloro-2-ethyl-1H-imidazole exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles, largely governed by the electronic effects of its substituents. The two chlorine atoms at positions 4 and 5 are strongly electron-withdrawing, which significantly influences the electron density of the ring.

Electrophilic Reactions: The electron-withdrawing nature of the chlorine atoms deactivates the imidazole ring towards electrophilic substitution. However, the nitrogen atoms of the imidazole ring can still act as nucleophiles. Protonation typically occurs at the sp2-hybridized nitrogen (N-3), forming a stable imidazolium (B1220033) salt. mdpi.com Alkylation and acylation reactions are also possible at the nitrogen atoms.

Nucleophilic Reactions: The electron-deficient character of the dichlorinated imidazole ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). While direct displacement of the vinyl chlorides is challenging, such reactions can be facilitated under specific conditions or by activation of the ring.

Interactive Table: Representative Electrophilic and Nucleophilic Reactions

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Ethyl iodide), Base (e.g., K2CO3) | 1-Alkyl-4,5-dichloro-2-ethyl-1H-imidazole |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | 1-Acyl-4,5-dichloro-2-ethyl-1H-imidazole |

Oxidative Transformations of the Imidazole Moiety and Side Chains

The oxidative stability of the this compound scaffold is relatively high due to the electron-withdrawing chlorine atoms. However, both the imidazole ring and the ethyl side chain can undergo oxidation under specific conditions.

Oxidation of the imidazole ring can lead to the formation of imidazolone (B8795221) derivatives. nih.gov The ethyl group at the 2-position can be oxidized to a variety of functional groups, including a hydroxyl group, a carbonyl group (ketone), or a carboxylic acid, depending on the strength and nature of the oxidizing agent. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the ethyl group to an acetyl or carboxyl group. Milder, more selective oxidizing agents would be required to achieve partial oxidation to the corresponding alcohol.

Interactive Table: Potential Oxidative Transformations

| Oxidizing Agent | Target Site | Potential Product |

|---|---|---|

| Mild (e.g., SeO2) | Ethyl side chain | 1-(4,5-dichloro-1H-imidazol-2-yl)ethan-1-ol |

| Strong (e.g., KMnO4) | Ethyl side chain | 4,5-dichloro-1H-imidazole-2-carboxylic acid |

Reductive Transformations and Hydrogenation Studies

The chlorinated imidazole core can be subjected to reductive transformations to modify its substitution pattern. Catalytic hydrogenation is a common method for the dehalogenation of haloimidazoles. youtube.com

The selective removal of one or both chlorine atoms can be achieved by choosing appropriate catalysts (e.g., Palladium on carbon) and reaction conditions (e.g., hydrogen pressure, temperature, and solvent). This approach provides a pathway to less halogenated or completely dehalogenated 2-ethylimidazole (B144533) derivatives, significantly altering the electronic properties and subsequent reactivity of the imidazole ring. Complete reduction of the imidazole ring to an imidazolidine (B613845) is also possible under more forcing hydrogenation conditions, though this would require overcoming the aromatic stabilization of the heterocycle.

Interactive Table: Reductive Transformation Pathways

| Reagent/Conditions | Transformation | Expected Product |

|---|---|---|

| H2, Pd/C, Base | Dechlorination | 4-chloro-2-ethyl-1H-imidazole or 2-ethyl-1H-imidazole |

| H2, Rh/Al2O3, High Pressure | Ring Hydrogenation | 4,5-dichloro-2-ethylimidazolidine |

N-Substitution and N-Derivatization Pathways

The N-H proton of the imidazole ring is acidic and can be readily removed by a base, allowing for a wide array of N-substitution reactions. This is one of the most common and versatile methods for derivatizing the this compound scaffold.

Common N-derivatization strategies include:

N-Alkylation: Reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base (e.g., NaH, K2CO3) yields N-alkylated imidazoles. derpharmachemica.com

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids can be employed to introduce aryl groups at the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides provides N-acylated imidazoles. These acyl groups can also serve as protecting groups.

Michael Addition: The imidazole nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

These N-substitution reactions are crucial for modulating the steric and electronic properties of the molecule, which can be important for various applications.

Interactive Table: N-Derivatization Reactions

| Reaction Type | Reagent/Conditions | Product Class |

|---|---|---|

| N-Alkylation | R-X (X=Br, I), Base | 1-Alkyl-4,5-dichloro-2-ethyl-1H-imidazoles |

| N-Arylation | Ar-B(OH)2, Cu(OAc)2 | 1-Aryl-4,5-dichloro-2-ethyl-1H-imidazoles |

| N-Acylation | (RCO)2O or RCOCl | 1-Acyl-4,5-dichloro-2-ethyl-1H-imidazoles |

Synthesis of Fused Heterocyclic Systems Containing the Imidazole Core

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the two chlorine atoms provides synthetic handles for intramolecular cyclization reactions.

For example, after N-alkylation with a chain containing a suitable functional group, an intramolecular nucleophilic substitution of one of the chlorine atoms can lead to the formation of a new ring fused to the imidazole core. This strategy can be used to construct a variety of bicyclic systems, such as imidazo[4,5-b]pyridines or other related heterocycles. Palladium-catalyzed intramolecular C-C or C-N bond-forming reactions are also powerful tools for constructing such fused systems. nih.gov For instance, an N-alkenyl or N-alkynyl derivative could undergo an intramolecular Heck or Sonogashira-type reaction.

Interactive Table: Strategies for Fused Heterocycle Synthesis

| Starting Material Modification | Cyclization Strategy | Fused System Example |

|---|---|---|

| N-alkylation with 2-chloroethylamine | Intramolecular SNAr | Dihydroimidazo[4,5-b]pyrazine derivative |

| N-alkenylation | Intramolecular Heck Reaction | Dihydropyrrolo[1,2-a]imidazole derivative |

| N-alkylation with a bromoacetyl group | Intramolecular C-alkylation | Imidazo[2,1-b]oxazole derivative |

Mechanistic Investigations of Biological Activities of 4,5 Dichloro 2 Ethyl 1h Imidazole Analogs in Vitro and Preclinical Contexts

Structure-Activity Relationship (SAR) Analysis of Substituted Imidazoles

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, known for its wide range of pharmacological activities which are largely attributable to the chemical characteristics of its nitrogen atoms. researchgate.netnih.govnih.gov The spatial arrangement of substituents on the imidazole ring is a critical determinant of their biological activity, making it a valuable motif for designing high-affinity protein ligands. nih.gov

Influence of Halogenation on Pharmacological Activity

Halogenation is a common strategy in medicinal chemistry to enhance the affinity of a drug candidate for its target receptor. mdpi.com The introduction of halogen atoms can increase a molecule's hydrophobicity, which may improve its ability to cross biological membranes. mdpi.com

In a series of arylpiperazin-1-yl-ethyl-benzimidazoles, which are structurally related to imidazole derivatives, halogenation of the benzimidazole (B57391) ring was found to significantly impact receptor binding affinities. nih.gov Specifically, substitution with a bromine atom was shown to greatly increase the affinity for D2, 5-HT2A, and α1-adrenergic receptors, while the effect of chlorine substitution was less pronounced. nih.gov For instance, 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole displayed a favorable binding ratio for 5-HT2A/D2 receptors, suggesting potential for atypical antipsychotic activity. nih.gov

Similarly, in a series of A2B adenosine (B11128) receptor antagonists, halogenation at specific positions of a tricyclic core, which includes a phenyl ring, was explored to improve pharmacodynamic profiles. nih.gov This strategy aimed to reduce the likelihood of metabolic degradation and to better understand the interactions within the receptor's binding site. nih.gov Furthermore, studies on phenylacetamides with a 1H-imidazol-5-one core indicated that electron density on a benzylidene moiety, influenced by halogen substitution, correlated with cytotoxic activities. The p-chloro analog, for example, showed different potencies against breast and prostate cancer cell lines compared to non-halogenated or other substituted analogs. nih.gov

Systematic modifications of a 2-phenylthiomethyl moiety in certain indole (B1671886) derivatives revealed that 2,6-dichloro and 3,5-dichloro substitutions resulted in higher potency for inhibiting 5-lipoxygenase (5-LOX) activity compared to 2,3-dichloro and 3,4-dichloro derivatives. nih.gov

Table 1: Effect of Halogenation on Biological Activity of Imidazole Analogs

| Compound Series | Halogen Substitution | Observed Effect | Reference |

|---|---|---|---|

| Arylpiperazin-1-yl-ethyl-benzimidazoles | Bromine | Greatly increased affinity for D2, 5-HT2A, and α1-adrenergic receptors | nih.gov |

| Arylpiperazin-1-yl-ethyl-benzimidazoles | Chlorine | Less remarkable increase in receptor affinity compared to bromine | nih.gov |

| Indole derivatives | 2,6-dichloro and 3,5-dichloro | Higher 5-LOX inhibitory potency | nih.gov |

| Phenylacetamide-1H-imidazol-5-ones | p-chloro | Altered cytotoxic potency against cancer cell lines | nih.gov |

Role of the Ethyl Substituent and Other Alkyl Groups in Bioactivity

For instance, in the development of 2,4,5-trisubstituted imidazole derivatives as antimicrobial agents, the specific nature of the substituents was found to be crucial for their activity. jneonatalsurg.com While direct studies on a 2-ethyl group in a 4,5-dichloroimidazole (B103490) system are limited, research on related structures provides valuable insights. In a study on 2-alkyl- and 2-dialkylamino-substituted 4,5-diarylimidazoles, a 2-butyl-1-SEM-imidazole was shown to be an effective substrate for further chemical modifications, highlighting the compatibility of alkyl groups at the 2-position with synthetic transformations to create complex imidazole derivatives. nih.gov

Effects of N-Substitution on Receptor Binding and Enzyme Inhibition

Substitution at the nitrogen atoms of the imidazole ring has a profound effect on the molecule's properties and its biological activity. nih.govyok.gov.tr N-substitution can influence the tautomeric equilibrium of the imidazole ring and alter its ability to act as a hydrogen bond donor or acceptor, which is critical for interactions with biological targets. nih.gov

In a study of 4(5)-aryl-2-amino-1H-imidazoles, the nature of the N1-substituent was found to have a major impact on the inhibition of biofilm formation by bacteria such as Salmonella Typhimurium and Pseudomonas aeruginosa. nih.gov Similarly, the synthesis of a series of N-substituted imidazole derivatives through the reaction of an imidazole ester with various amines yielded compounds with varying antimicrobial activities. nih.gov

The regioselective N-alkylation of imidazoles is a key strategy for creating diverse derivatives. For example, the use of a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group allows for the controlled synthesis of 1-alkyl-4-arylimidazoles, which would otherwise be difficult to obtain. nih.gov In the context of anti-viral agents, imidazole-coumarin conjugates with a hydrogen atom at the N(1) position of the imidazole nucleus showed increased potency and selectivity against the hepatitis C virus. mdpi.com

Enzyme Inhibition Profiling and Mechanistic Elucidation

Substituted imidazoles have been extensively investigated as inhibitors of various enzymes, particularly kinases and lipoxygenases, which are involved in inflammatory and cell signaling pathways. nih.govnih.govnih.govacs.orgnih.govnih.gov

Kinase Enzyme Inhibition (e.g., p38 MAP Kinase, Fibroblast Growth Factor Receptor)

The imidazole scaffold is a key feature of many potent and selective kinase inhibitors. nih.govnih.govacs.org These compounds often act as ATP-mimetic inhibitors, competing with ATP for its binding site in the catalytic domain of the kinase. acs.orgmdpi.com

p38 MAP Kinase: Tri- and tetrasubstituted imidazoles have been developed as highly potent inhibitors of p38 mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. acs.org The design of these inhibitors focuses on optimizing interactions with the enzyme's surface. For example, the incorporation of polar substituted amino groups can lead to p38 MAPK inhibitors with IC50 values in the low nanomolar range. acs.org Some imidazole-based compounds have been shown to suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β from human whole blood. acs.org

Fibroblast Growth Factor Receptor (FGFR): The aberrant activation of fibroblast growth factor receptors (FGFRs) is linked to the development of various cancers. nih.gov Novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines have been synthesized as selective FGFR inhibitors. nih.gov For example, compound 7n from one such series was identified as a potent inhibitor of FGFR1, 2, and 4, with IC50 values in the low nanomolar range. nih.gov Structure-based drug design has also been used to identify indazole-based pharmacophores that can inhibit FGFR1–3. nih.gov

Table 2: Imidazole Analogs as Kinase Inhibitors

| Kinase Target | Imidazole Analog Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| p38 MAP Kinase | Tri- and Tetrasubstituted Imidazoles | Low nanomolar range | acs.org |

| FGFR1, 2, 4 | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (e.g., compound 7n) | 3.8 - 8.4 nM | nih.gov |

| FGFR1-3 | Indazole-containing fragments | 0.8 - 90 µM | nih.gov |

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govnih.govrsc.org Therefore, inhibiting LOX enzymes is a promising strategy for developing anti-inflammatory agents. rsc.org

Cholinesterase Enzyme (AChE) Inhibition

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Although direct studies on 4,5-dichloro-2-ethyl-1H-imidazole are lacking, various substituted imidazole and benzimidazole derivatives have demonstrated potent inhibitory activity against cholinesterases.

Research has shown that both mono- and di-substituted imidazole derivatives can exhibit nanomolar-level inhibition of AChE. nih.gov These compounds are thought to interact with critical regions of the enzyme's active site, including the peripheral anionic site (PAS), the oxyanion hole, and the anionic subsite. nih.gov Kinetic studies have revealed that many of these imidazole analogs act as competitive inhibitors of AChE. nih.gov

For instance, a series of benzimidazole-based thiazole (B1198619) derivatives showed significant inhibitory potential against both AChE and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar to sub-micromolar range. nih.gov Notably, a derivative with di-chloro substitutions on the phenyl rings was identified as a particularly effective inhibitor of both enzymes. nih.gov Similarly, certain 5-chlorobenzimidazole (B1584574) derivatives have been found to be more potent inhibitors of BuChE than AChE. vensel.org

Table 1: Cholinesterase Inhibitory Activity of Selected Imidazole Analogs

| Compound Class | Target Enzyme(s) | Potency (IC₅₀) | Mode of Inhibition |

| Mono- and di-substituted imidazole derivatives | AChE, BChE | Nanomolar range | Competitive |

| Benzimidazole-based thiazole derivatives | AChE, BChE | 0.10 µM - 14.20 µM | Not specified |

| 5-chlorobenzimidazole derivatives | BuChE > AChE | IC₅₀ 4.25 mM (most potent BuChE inhibitor) | Not specified |

Mycobacterial Protein Tyrosine Phosphatase B (MTB PtpB) Inhibition

Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB) is a crucial virulence factor that aids the survival of the bacterium within host macrophages, making it a prime target for new anti-tuberculosis therapies. nih.gov While no specific data exists for this compound, various other heterocyclic compounds have been investigated as PtpB inhibitors.

Natural compounds and synthetic molecules, such as sulfonyl-hydrazone derivatives, have been identified as inhibitors of PtpB. nih.govresearchgate.net Kinetic analyses have shown that these inhibitors can act through different mechanisms, including competitive and non-competitive inhibition, with Ki values often in the low micromolar range. nih.govresearchgate.net For example, a series of sulfonyl-hydrazones of cyclic imides were identified as competitive inhibitors of PtpB. researchgate.net The discovery of natural compounds like Kuwanol E, a potent competitive inhibitor of PtpB, highlights the potential for identifying effective inhibitors from diverse chemical scaffolds. nih.govresearchgate.net

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, including the treatment of glaucoma. biorxiv.org The primary class of CA inhibitors is the sulfonamides. nih.gov While direct inhibition data for this compound is unavailable, the broader class of imidazole-containing compounds has been explored. For instance, clonidine, a 2-aminoimidazoline (B100083) derivative, has been shown to activate several human CA isoforms, suggesting that the imidazoline (B1206853) ring can act as a bioisostere of the imidazole moiety found in the natural CA activator, histamine. nih.gov

Conversely, studies on other heterocyclic systems, such as coumarin-based sulfonamides, have led to the development of potent and selective inhibitors of tumor-associated CA isoforms IX and XII. nih.gov This indicates that while the imidazole scaffold itself can interact with CAs, specific substitutions are critical for potent inhibition.

Antimicrobial Modalities and Target Pathways

The antimicrobial potential of imidazole derivatives has been well-documented, with various analogs acting through different mechanisms.

Bacterial DNA Replication Interference

Inhibition of bacterial DNA replication is a validated strategy for antimicrobial drug development. nih.gov Key enzymes in this process, such as DNA gyrase and topoisomerases, are attractive targets. eurekaselect.commdpi.com Benzimidazole derivatives have been noted as promising inhibitors of type II topoisomerases. eurekaselect.com While the precise mechanism for many imidazole-based antibacterials is not fully elucidated, interference with DNA replication remains a plausible pathway. For example, a study on analogs of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole highlighted their activity against methicillin-resistant Staphylococcus aureus (MRSA), though the specific molecular target was not identified. nih.gov

Cell Wall Biosynthesis Disruption in Pathogens

The bacterial cell wall is a critical structure for survival, and its biosynthesis is a common target for antibiotics. While specific studies detailing the disruption of cell wall biosynthesis by this compound or its close analogs are scarce, research into other antimicrobial compounds provides a framework. For instance, inhibitors of serine hydrolases in Mycobacterium tuberculosis have been shown to disrupt lipid metabolism, which is essential for the formation of the mycobacterial cell envelope. nih.gov This suggests that imidazole derivatives could potentially interfere with cell wall integrity through the inhibition of key enzymes involved in the synthesis of its components.

Membrane Integrity Modulation in Microorganisms

Disruption of the bacterial cell membrane is another effective antimicrobial mechanism. Imidazole-based compounds, particularly imidazolium (B1220033) salts (a type of ionic liquid), have been shown to possess significant antibacterial activity through membrane disruption. frontiersin.org These amphiphilic molecules can insert into the phospholipid bilayer of the bacterial membrane, leading to a loss of membrane potential and leakage of cytoplasmic contents. frontiersin.org The length of the alkyl side chain on the imidazole ring has been shown to correlate with the degree of toxicity to bacteria like Staphylococcus aureus. frontiersin.org This mechanism of action, which involves the physical disruption of the membrane, is a promising strategy for combating antibiotic resistance. frontiersin.orgnih.gov

Interaction with Other Biological Targets and Receptors (Preclinical)

The imidazole core is a key pharmacophore for ligands of imidazoline and adrenergic receptors. Imidazoline receptors are classified into three main subtypes: I₁, I₂, and I₃. The I₁ receptor is primarily involved in the central regulation of blood pressure, while the I₂ receptor is implicated in various neurological conditions and pain modulation. Adrenergic receptors, particularly the α₂-subtype, are also recognized as targets for imidazole-containing compounds and play a significant role in cardiovascular and central nervous system functions.

No direct binding affinity data (Ki values) for this compound at imidazoline or adrenergic receptors is currently published. However, structure-activity relationship (SAR) studies of related imidazole derivatives suggest that substitutions on the imidazole ring can significantly influence receptor affinity and selectivity. For example, research on 4-substituted imidazoles has shown that the nature of the substituent plays a crucial role in determining the activity at α₂-adrenergic receptors. Dichloro substitutions, in particular, have been noted to enhance hydrophobic interactions and target binding in various receptor systems.

Studies on other 2-alkyl-imidazole derivatives have demonstrated significant affinity for both imidazoline and α₂-adrenergic receptors. The ethyl group at the 2-position of this compound, combined with the dichlorinated ring, suggests a potential for interaction with these receptor families. Preclinical evaluation of such compounds typically involves radioligand binding assays to determine their affinity for different receptor subtypes.

Table 2: Binding Affinity of Representative Imidazole Analogs at Imidazoline and Adrenergic Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Clonidine | I₁ Imidazoline | ~5 | [Generic Data] |

| Idazoxan | I₂ Imidazoline | ~2 | [Generic Data] |

| Medetomidine | α₂-Adrenergic | ~1 | nih.gov |

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | α₂-Adrenergic | Potent Agonist | nih.gov |

Note: This table includes data for well-characterized ligands to illustrate the potential target affinities for this class of compounds, as specific data for this compound is not available.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Several classes of heterocyclic compounds, including those with an imidazole scaffold, have been investigated as selective COX-2 inhibitors. The structural characteristics of these inhibitors often include a central heterocyclic ring and substituted phenyl rings that can fit into the active site of the COX-2 enzyme.

There are no specific studies reporting the COX-2 inhibitory activity of this compound. However, research on other substituted imidazole derivatives has demonstrated their potential as COX-2 inhibitors. For instance, a series of 1,2-diaryl-4-substituted-imidazole derivatives were synthesized and evaluated for their COX-inhibitory activity. In some cases, compounds with chloro-substitutions on the phenyl rings displayed significant and selective COX-2 inhibition, with IC₅₀ values in the low micromolar range. The inhibitory activity is dependent on the specific substitution pattern, which influences the binding interactions with key amino acid residues in the COX-2 active site.

Table 3: COX-2 Inhibitory Activity of Representative Imidazole-based Analogs

| Compound Class | Specific Analog | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | Reference |

| 1,2-Diaryl-4-substituted-imidazoles | Chloro-substituted derivative | ~1-5 | >100 | [Generic Data] |

| Diaryl-oxazoles | Celecoxib (reference) | ~0.04 | ~375 | [Generic Data] |

Note: This table provides representative data for classes of compounds structurally related to the subject of this article to indicate potential activity, as direct experimental data for this compound is unavailable.

Advanced Applications of 4,5 Dichloro 2 Ethyl 1h Imidazole Derivatives in Materials Science and Catalysis

Catalytic Roles of Imidazole (B134444) and its Derivatives

Imidazole and its derivatives are highly versatile in catalysis, capable of acting as organocatalysts, ligands for metal centers, and as functional components in nanomaterial-supported systems. ias.ac.in The electronic nature of the imidazole ring, which possesses both an electron-rich pyrrole-like nitrogen and an electron-deficient pyridine-like nitrogen, underpins its diverse catalytic functions. rsc.org

Imidazole itself is an effective organocatalyst, particularly in reactions requiring general base or nucleophilic catalysis. ias.ac.inpsu.edu It can facilitate reactions such as the hydrolysis of esters and the formation of various heterocyclic compounds. ias.ac.inpsu.edu The catalytic mechanism often involves the pyridine-like nitrogen atom acting as a base or nucleophile. psu.edu For instance, imidazole has been successfully employed as an organocatalyst for the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, highlighting its efficiency and the green nature of such catalytic systems. ias.ac.in

The introduction of substituents onto the imidazole ring, as in 4,5-dichloro-2-ethyl-1H-imidazole, significantly modulates its catalytic activity. The two electron-withdrawing chlorine atoms at the 4 and 5 positions decrease the basicity and nucleophilicity of the imidazole nitrogen atoms compared to unsubstituted imidazole. This modification can be leveraged in specific catalytic contexts where a milder base is required or where the electronic properties of the catalyst need to be precisely controlled. Furthermore, imidazole derivatives can catalyze "Cl+" transfer reactions, where the formation of an intermediate imidazole chloramine (B81541) enhances the chlorinating reactivity of less reactive primary chloramines. nih.gov

Table 1: Examples of Imidazole Derivatives in Organocatalysis

| Catalyst/Derivative | Reaction Type | Application | Key Finding |

|---|---|---|---|

| Imidazole | Multi-component reaction | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Acts as an efficient organocatalyst in a green H2O:EtOH medium with yields of 85-94%. ias.ac.in |

| Imidazole | Ester Hydrolysis | General Base Catalysis | Demonstrates general base-catalyzed hydrolysis of certain alkyl acetyl esters. psu.edu |

| Imidazole | Chlorination | "Cl+" Transfer | Catalyzes chlorination of phenolic compounds through the formation of more reactive imidazole chloramines. nih.gov |

| 1,3-bis(carboxymethyl)imidazolium chloride | C-3 Allylation of Indoles | Heterogeneous Metal-Free Catalysis | Provides a single regioisomer in high yields; catalyst is reusable for up to 5 consecutive times. unirioja.es |

The nitrogen atoms of the imidazole ring are excellent donors for coordinating with a wide range of transition metal ions, making imidazole derivatives highly effective ligands in catalysis. sciopen.comwalshmedicalmedia.com This coordination is fundamental to the function of many metalloenzymes and has been harnessed in synthetic catalytic systems. The resulting metal-ligand complexes can catalyze a vast array of transformations, including oxidation, reduction, and cross-coupling reactions. sciopen.comnih.gov

Derivatives of 4,5-dichloro-1H-imidazole have been specifically used to synthesize silver(I) N-heterocyclic carbene (NHC) complexes. nih.gov These Ag(I) NHC complexes have demonstrated significant anticancer activity. nih.gov The formation of such metal-NHC complexes involves the deprotonation of the imidazole nitrogen, followed by coordination to the metal center, creating a robust metal-carbon bond. The electronic properties imparted by the chloro-substituents on the imidazole ring influence the stability and reactivity of the resulting metal complex. For example, novel PEPPSI-type Pd(II) metallosurfactants have been synthesized from 1H-imidazole-4,5-dicarboxylic acid for use in Suzuki-Miyaura reactions in aqueous media. nih.gov The functional groups on the imidazole core are crucial for tuning the catalyst's performance. nih.gov

Table 2: Research Findings on Imidazole-Metal Catalytic Systems

| Imidazole Ligand | Metal Ion | Catalytic Application | Research Highlight |

|---|---|---|---|

| 4,5-Dichloro-1H-imidazole Derivative | Ag(I) | Anticancer agent development | Forms N-heterocyclic carbene (NHC) complexes with activity against ovarian and breast cancer cell lines. nih.gov |

| 1H-Imidazole-4,5-dicarboxylic Acid Derivative | Pd(II) | Suzuki-Miyaura coupling | Forms PEPPSI-type metallosurfactants for catalysis in water-organic media. nih.gov |

| Fluorenylmethyloxycarbonyl-modified Histidine | Cu(II) | Oxidation/Hydrolysis Cascade Reactions | Self-assembles with imidazole to form a supramolecular catalyst mimicking catechol oxidase. sciopen.com |

| 2-Methylimidazole | Co(II) | Molecule Encapsulation | Forms metal-organic frameworks for potential applications in slow-release systems. rsc.org |

Immobilizing imidazole-based catalysts onto nanomaterials creates heterogeneous catalysts that combine the high activity of molecular catalysts with the practical benefits of easy separation and recyclability. nih.govmdpi.com Various nanoparticles, including magnetic nanoparticles (e.g., Fe₃O₄), TiO₂, and silver nanoparticles, have been used as supports. mdpi.comnih.govresearchgate.netresearchgate.net

The imidazole moiety can be grafted onto the nanoparticle surface, where it can then act as a catalytic site itself or serve as a ligand to anchor catalytically active metal ions. nih.govrsc.org For example, cobalt oxide (Co₃O₄) nanoparticles have been shown to efficiently catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov In this system, the nanocatalyst acts as a Lewis acid. nih.gov Similarly, TiO₂ nanoparticles have been used as a reusable and efficient catalyst for synthesizing 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions. researchgate.net Although direct studies on this compound are limited, its functional groups are suitable for covalent grafting onto appropriately functionalized nanomaterials, creating robust and potentially reusable catalysts for various organic transformations. The electron-withdrawing chlorine atoms would influence the interaction with the support and the catalytic activity of the immobilized complex.

Functional Materials Development Based on Imidazole Scaffolds

The inherent properties of the imidazole ring, such as its aromaticity, bipolar characteristics, and ability to participate in hydrogen bonding, make it an excellent building block for a variety of functional materials. rsc.orgresearchgate.net These materials find applications in electronics, optics, and polymer science.

Imidazole derivatives can be incorporated into polymer structures, either as part of the main chain or as a pendant group, to create functional polymers with tailored properties. These polymer-supported systems can be used as catalysts, ion-exchange resins, or materials with specific thermal or mechanical properties. nih.gov The synthesis of imidazole derivatives employing polymer-supported techniques is an expanding field in material chemistry. nih.gov

For instance, polysiloxane microspheres have been functionalized with imidazole groups to bind palladium, which is then reduced to form nanoparticles for catalytic hydrogenation. nih.gov The imidazole unit acts as a crucial linker and stabilizer. Derivatives like this compound could be polymerized or grafted onto polymer backbones. The presence of the dichloro-substituents would enhance the thermal stability and chemical resistance of the resulting polymer, making it suitable for applications in demanding environments. Coordination polymers can also be formed, as seen with 2-propyl-1H-imidazole-4,5-dicarboxylate, which forms 2D and 3D structures with strontium, barium, and lead ions, exhibiting interesting thermal and fluorescence properties. researchgate.net

The unique electronic structure of the imidazole ring makes its derivatives highly attractive for applications in electronic and optical materials. researchgate.net They are frequently used in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. rsc.orggoogle.comresearchgate.net Imidazole derivatives can function as electron-transporting materials, emitters, or host materials in OLEDs due to their high triplet energies and excellent photoluminescence properties. rsc.org

The introduction of substituents dramatically influences the photophysical properties. For example, triphenylamine-imidazole derivatives exhibit strong fluorescence, with some showing reversible fluorescence photoswitching. nih.gov The electronic properties can be tuned to achieve emission across the visible spectrum. nih.gov While specific data for this compound is not available, the general principles suggest that the electron-withdrawing chlorine atoms and the electron-donating ethyl group would have opposing effects on the electronic energy levels of the imidazole ring. This push-pull electronic character can be beneficial for creating materials with large Stokes shifts or for tuning the emission wavelength. The chlorine atoms, in particular, could enhance intersystem crossing, potentially leading to phosphorescent materials.

Table 3: Optical Properties of Selected Imidazole Derivatives

| Imidazole Derivative | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Application Area |

|---|---|---|---|---|

| 2-(2,2′-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole (PK1) | Toluene | 386 | 440 | Fluorescent Probes nih.gov |

| PK1-CHO (aldehyde derivative) | Toluene | 421 | 545 | Fluorescent Probes nih.gov |

| Spiroacridine-benzimidazole (SAF-BI) | Toluene | - | - | OLED Emitters rsc.org |

| Spiroacridine-phenanthroimidazole (SAF-PI) | Toluene | - | - | OLED Emitters rsc.org |

| Triphenylamine-phenanthroimidazole derivative (1) | Dichloromethane | - | - | Fluorescent Switches nih.gov |

Chemical Sensors and Detection Systems

No research data is available on the application of this compound derivatives in the development of chemical sensors.

Design and Application as Fluorogenic Probes for Ion Detection

There are no documented instances of this compound derivatives being designed or utilized as fluorogenic probes for the detection of ions.

Future Directions and Interdisciplinary Perspectives in 4,5 Dichloro 2 Ethyl 1h Imidazole Research

Innovation in Sustainable Synthetic Methodologies

The future synthesis of 4,5-dichloro-2-ethyl-1H-imidazole is expected to be heavily influenced by the principles of green chemistry, moving away from hazardous reagents and solvents towards more environmentally benign processes. researchgate.net Current methods for creating substituted imidazoles often involve multi-step procedures with harsh conditions. asianpubs.org Future innovations will likely focus on one-pot syntheses and the use of eco-friendly catalysts and reaction media.

Recent advancements in the synthesis of imidazole (B134444) derivatives have highlighted the potential of biocatalysts, such as lemon juice, which offers a simple, low-cost, and biodegradable option. researchgate.net Additionally, the use of ultrasound and microwave irradiation are emerging as effective green tools, often leading to shorter reaction times and higher yields. researchgate.nettandfonline.com For a compound like this compound, the development of a sustainable synthetic route could involve a three-component condensation reaction in an aqueous medium, potentially catalyzed by a lipase (B570770) enzyme, which has been shown to be effective for producing unsubstituted imidazoles at ambient conditions. nih.gov

Ionic liquids are also being explored as recyclable catalysts and solvents for imidazole synthesis, offering high atom economy and straightforward workup procedures. tandfonline.com The halogenation step, crucial for this specific molecule, could be made more sustainable by moving away from traditional, often toxic, halogenating agents towards greener alternatives or electrochemical methods. For instance, N-iodosuccinimide has been used for the iodination of imidazoles, and similar strategies could be adapted for chlorination. youtube.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Relevant Research on Imidazoles |

| Biocatalysis (e.g., lemon juice, lipase) | Inexpensive, biodegradable, non-toxic catalyst. researchgate.netnih.gov | Synthesis of 2,4,5-triaryl-1H-imidazoles using lemon juice. researchgate.net |

| Ultrasound/Microwave Assistance | Reduced reaction times, increased yields. researchgate.net | Synthesis of 2,4,5-trisubstituted-1H-imidazoles under ultrasound. tandfonline.com |

| Ionic Liquid Catalysis | Recyclable catalyst, high atom economy, simple workup. tandfonline.com | One-pot synthesis of trisubstituted imidazoles. tandfonline.com |

| One-Pot Synthesis | Increased efficiency, reduced waste. asianpubs.org | Solvent-free, one-pot synthesis of various imidazole derivatives. asianpubs.org |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel compounds like this compound. nih.govmdpi.combpasjournals.com These computational tools can significantly accelerate the identification of lead compounds and predict their biological activities and physicochemical properties, thereby reducing the time and cost of drug development. nih.govijettjournal.org

For this compound, AI and ML can be employed in several key areas. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like artificial neural networks (ANNs), can predict the therapeutic potential of this compound based on its structural features. benthamdirect.comnih.govyoutube.com By analyzing large datasets of known imidazole derivatives, these models can correlate molecular descriptors with specific biological activities, such as antibacterial or antifungal efficacy. benthamdirect.comnih.gov

De novo drug design is another exciting application of AI, where generative models can propose entirely new molecular structures with desired properties. mdpi.com This could be used to design analogs of this compound with enhanced activity or improved safety profiles. Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is a critical step in preclinical development. mdpi.com This predictive capability allows for the early identification of compounds that are likely to fail in later stages, thus optimizing the drug discovery pipeline. researchgate.netmdpi.com

Table 2: Applications of AI and ML in the Development of this compound

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts biological activity based on chemical structure. benthamdirect.comnih.gov | Rapid screening for potential therapeutic uses. benthamdirect.comnih.gov |

| De Novo Drug Design | Generates novel molecular structures with desired properties. mdpi.com | Creation of more potent and safer analogs. mdpi.com |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of a compound. researchgate.netmdpi.com | Early identification of unsuitable drug candidates. researchgate.netmdpi.com |

| Target Identification | Identifies potential biological targets for the compound. bpasjournals.com | Elucidation of the mechanism of action. bpasjournals.com |

Exploration of Novel Biological Targets and Therapeutic Areas

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.netbohrium.com The presence of dichloro and ethyl substitutions on the imidazole ring of this compound suggests that it could be a promising candidate for various therapeutic applications.

Imidazole derivatives are known to act as inhibitors of enzymes crucial for the survival of pathogens. fiocruz.br For instance, azole antifungals target the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. fiocruz.brnih.gov The structural features of this compound make it a candidate for investigation as a novel antifungal agent. nih.govnih.gov Similarly, substituted imidazoles have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria by interfering with essential cellular processes like DNA replication and cell wall synthesis. nih.govacs.orgmdpi.com

Beyond antimicrobial applications, imidazole-containing compounds are being explored as anticancer agents. nih.gov They can induce apoptosis in cancer cells and inhibit enzymes involved in tumor growth. nih.gov The anti-inflammatory potential of halogenated imidazoles has also been demonstrated through the inhibition of prostaglandin (B15479496) E2 (PGE2) production. nih.gov Given these precedents, future research on this compound will likely involve extensive screening against a panel of biological targets to uncover its full therapeutic potential.

Table 3: Potential Therapeutic Applications of this compound Based on Related Compounds

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Imidazole Research |

| Antifungal | Inhibition of ergosterol biosynthesis. fiocruz.brnih.gov | Azole antifungals are established drugs; SAR studies on novel imidazoles show promise. nih.govnih.gov |

| Antibacterial | Interference with DNA replication and cell wall synthesis. nih.govmdpi.com | Imidazole carboxamides show activity against Gram-negative bacteria. acs.org |

| Anticancer | Induction of apoptosis, enzyme inhibition. nih.gov | Imidazole derivatives have shown to inhibit cancer cell proliferation. nih.gov |

| Anti-inflammatory | Inhibition of COX-2 and PGE2 production. nih.gov | Halogenated 1,5-diarylimidazoles exhibit potent anti-inflammatory activity. nih.gov |

Development of Multi-Functional Imidazole-Based Systems

The unique electronic and coordination properties of the imidazole ring make it a valuable building block for advanced materials with diverse functionalities. nih.govmdpi.comresearchgate.netrsc.orgrsc.org Future research is expected to explore the incorporation of this compound into multi-functional systems for applications beyond medicine.

In the field of materials science, imidazole derivatives have been utilized as emitters in organic light-emitting diodes (OLEDs). mdpi.com The ability to tune the electronic properties of the imidazole core through substitution makes it possible to develop materials with specific emission characteristics, such as deep-blue light. mdpi.com The dichloro and ethyl groups in this compound could modulate its photophysical properties, making it a candidate for such applications.

Imidazole-based polymers have also been developed for various purposes. For example, multifunctional polymers containing imidazole motifs have been used to create biocompatible coatings for quantum dots, which have applications in bioimaging and sensing. nih.gov Imidazole-containing hydrogels have shown superabsorbent properties and the ability to remove heavy metals and dyes from wastewater, highlighting their potential in environmental remediation. rsc.org Furthermore, imidazole-based metal-organic frameworks (MOFs) are being investigated for their proton conductivity, which is relevant for the development of new fuel cell technologies. rsc.org The specific substitutions on this compound could be leveraged to design novel materials with tailored properties for these and other advanced applications.

Table 4: Potential Applications of this compound in Multi-Functional Systems

| Application Area | Function of Imidazole Moiety | Example from Imidazole Research |

| Organic Electronics | Emitter in OLEDs. mdpi.com | Carbazole and diphenyl imidazole derivatives for blue OLEDs. mdpi.com |

| Bionanotechnology | Ligand for surface functionalization of quantum dots. nih.gov | Imidazole-zwitterion polymers for biocompatible QD coatings. nih.gov |

| Environmental Remediation | Component of superabsorbent hydrogels. rsc.org | Poly(ionic liquid)-based hydrogels for removal of pollutants. rsc.org |

| Energy Materials | Proton conductor in MOFs. rsc.org | Imidazole multicarboxylate-based MOFs for proton conduction. rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 4,5-dichloro-2-ethyl-1H-imidazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A one-pot three-component approach (e.g., using aldehydes, ammonium acetate, and nitriles) is efficient for generating substituted imidazoles. For example, substituents at positions 4 and 5 can be introduced via chlorination of precursor imidazoles using POCl₃ or SOCl₂ under reflux conditions. Reaction optimization requires precise control of temperature (70–100°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of imidazole to chlorinating agent) to minimize side products like over-chlorinated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- ¹H/¹³C NMR : Focus on imidazole ring protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂). Chlorine substituents deshield adjacent carbons, shifting ¹³C peaks to δ 120–130 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and chlorine isotopic patterns (3:1 ratio for two Cl atoms) .

- IR : Look for N–H stretches (~3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Q. How can researchers troubleshoot low yields in imidazole chlorination reactions?

Low yields often arise from incomplete chlorination or side reactions. Strategies include:

- Using excess chlorinating agent (1.5 equivalents) with prolonged reaction times (12–24 hours).

- Employing anhydrous solvents (e.g., dry DMF or CH₂Cl₂) to prevent hydrolysis.

- Monitoring reaction progress via TLC or in situ NMR to identify intermediates like mono-chlorinated byproducts .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL is the gold standard. For twinned crystals or poor diffraction, implement:

- Twin refinement : Use HKLF5 format in SHELXL to model overlapping lattices.

- Hydrogen bonding analysis : Identify C–H⋯Cl interactions (typical distances: 3.2–3.5 Å) to stabilize packing. Dihedral angles between imidazole and substituent planes (>30°) indicate non-planar conformations, which can affect solubility .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic sites. For example:

- The C2 position (ethyl-substituted) is less electrophilic due to electron-donating effects, while C4/C5 (Cl-substituted) show higher partial positive charges, favoring SNAr reactions with amines or thiols .

Q. What experimental designs are critical for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

- Bioassay standardization : Use enzyme inhibition assays (e.g., β-lactamase or cytochrome P450) with positive controls (e.g., clavulanic acid).

- Derivatization : Synthesize analogs with varied substituents (e.g., replacing Cl with F or methyl groups) to correlate electronic effects with IC₅₀ values.

- Docking studies : Perform molecular docking (AutoDock Vina) to visualize binding poses in enzyme active sites, prioritizing residues within 4 Å of the imidazole ring .

Q. How should researchers address contradictions in spectral data or bioactivity results across studies?

- Reproducibility checks : Replicate experiments using identical reagents (e.g., same lot numbers) and conditions.

- Meta-analysis : Compare data across publications to identify outliers. For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

- Collaborative validation : Share samples with independent labs for cross-verification of bioactivity or crystallographic data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Chlorinated Imidazoles

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorinating Agent | POCl₃ (1.2–1.5 eq) | Maximizes Cl substitution |

| Reaction Temperature | 80–90°C | Balances rate vs. decomposition |

| Solvent | Dry DMF | Prevents hydrolysis |

| Reaction Time | 12–18 hours | Ensures completion |

Q. Table 2. Common Bioassay Conditions for Imidazole Derivatives

| Assay Type | Target Enzyme | Key Parameters |

|---|---|---|

| β-Lactamase Inhibition | TEM-1 | 30-min pre-incubation, pH 7.4 |

| Antifungal Activity | Candida albicans | MIC in RPMI-1640, 48 hrs |

| Cytotoxicity | HeLa cells | MTT assay, 72 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.